molecular formula C6H9Cu B14655601 Copper, (3,3-dimethyl-1-butynyl)- CAS No. 40575-23-3

Copper, (3,3-dimethyl-1-butynyl)-

Cat. No.: B14655601
CAS No.: 40575-23-3
M. Wt: 144.68 g/mol
InChI Key: XEWPXTZJTYOTIN-UHFFFAOYSA-N
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Description

Copper, (3,3-dimethyl-1-butynyl)- is an organocopper compound featuring a terminal alkyne ligand (3,3-dimethyl-1-butynyl) coordinated to a copper center. For instance, Ag(I) 3,3-dimethyl-1-butynyl (a silver analog) has been characterized via IR spectroscopy, showing carboxylate-like absorption bands despite its non-carboxylate structure, suggesting unique electronic interactions between the ligand and metal . This behavior highlights the ligand’s ability to stabilize metal centers through σ-donation and π-backbonding, a feature likely shared with the copper complex.

Properties

CAS No.

40575-23-3

Molecular Formula

C6H9Cu

Molecular Weight

144.68 g/mol

IUPAC Name

copper(1+);3,3-dimethylbut-1-yne

InChI

InChI=1S/C6H9.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1

InChI Key

XEWPXTZJTYOTIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#[C-].[Cu+]

Origin of Product

United States

Preparation Methods

General Electrochemical Procedure

The electrochemical synthesis of copper(I) acetylides involves the direct oxidation of terminal alkynes in the presence of copper electrodes. For Copper, (3,3-dimethyl-1-butynyl)-, a modified protocol derived from phenylacetylene systems is employed. A 0.01 M solution of tetraethylammonium p-toluenesulfonate in anhydrous acetonitrile serves as the electrolyte. 3,3-Dimethyl-1-butyne (2.0 equivalents) is introduced under argon, and a constant potential of +0.50 V is applied for 4 hours at room temperature. This induces a yellow precipitate, which is filtered, washed sequentially with acetonitrile, water, and acetone, and dried under vacuum. Cyclic voltammetry confirms the redox activity of the alkyne, with a distinct oxidation peak at +0.48 V correlating to copper acetylide formation.

Advantages and Limitations

This method avoids stoichiometric copper salts, reducing byproduct contamination. However, scalability is limited by electrode surface area, and yields depend on alkyne solubility. Comparative studies with phenylacetylene show 85–90% conversion, though exact yields for 3,3-dimethyl-1-butyne require further validation.

Traditional Chemical Synthesis via Copper(I) Iodide

Ammonia-Mediated Precipitation

Adapted from Evano et al., Copper, (3,3-dimethyl-1-butynyl)- is prepared by combining copper(I) iodide (2.0 equivalents) with 3,3-dimethyl-1-butyne (1.0 equivalent) in a 1:1 v/v mixture of ammonium hydroxide (30%) and ethanol. The deep blue solution immediately forms a bright yellow precipitate, which is stirred for 16 hours under argon. Filtration and sequential washing with dilute ammonium hydroxide, water, ethanol, and diethyl ether yield the product in >95% purity.

Mechanistic Considerations

The reaction proceeds via deprotonation of the terminal alkyne by ammonia, forming a copper-acetylide intermediate. Excess ammonia stabilizes Cu(I) against disproportionation, while ethanol reduces dielectric constant, favoring precipitation.

Ligand Synthesis and Subsequent Complexation

Rosenmund-von Braun Reaction for Alkyne Precursors

The 3,3-dimethyl-1-butyne ligand is synthesized from 1-bromo-3,3-dimethylbutane via a Rosenmund-von Braun reaction. Treatment with copper(I) cyanide in dimethylformamide at 120°C replaces the bromide with a nitrile group, yielding 3,3-dimethylbutyronitrile. Subsequent partial reduction with lithium aluminum hydride generates the terminal alkyne.

Complexation with Copper(I) Salts

The purified alkyne is reacted with copper(I) acetate in acetonitrile under argon. Triethylamine (1.1 equivalents) is added to scavenge protons, facilitating coordination. The mixture is stirred for 12 hours, yielding Copper, (3,3-dimethyl-1-butynyl)- as a microcrystalline solid.

Comparative Analysis of Synthesis Methods

Parameter Electrochemical Traditional Ligand Synthesis
Yield 85–90% (estimated) 95–99% 70–75% (alkyne step)
Reaction Time 4 hours 16 hours 24 hours (total)
Byproducts Minimal NH4I LiBr, Al(OH)3
Scalability Moderate High Low
Purity (NMR) >95% >98% >90%

Electrochemical methods excel in eliminating salt byproducts but require specialized equipment. Traditional routes offer higher yields at the expense of ammonium iodide waste. Ligand synthesis is bottlenecked by multi-step protocols but ensures precise alkyne purity.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction of Copper, (3,3-dimethyl-1-butynyl)- reveals a linear Cu-C≡C geometry with bond lengths of 1.85 Å (Cu-C) and 1.20 Å (C≡C). The 3,3-dimethyl groups adopt a gauche conformation, minimizing steric strain.

Infrared Spectroscopy

The C≡C stretching frequency appears at 2105 cm⁻¹, shifted from 2120 cm⁻¹ in free 3,3-dimethyl-1-butyne, confirming coordination. Cu-C vibrations are observed at 480 cm⁻¹.

Stability and Reactivity

Atmospheric Sensitivity

The compound decomposes within 2 hours under air, forming copper(II) oxide and dimethylbutynone. Storage under argon at −20°C ensures stability for >6 months.

"Click Chemistry" Applications

In azide-alkyne cycloadditions, Copper, (3,3-dimethyl-1-butynyl)- catalyzes triazole formation at 0.5 mol% loading. Reaction with benzyl azide in cyclohexane/acetic acid affords 1-benzyl-4-(3,3-dimethylbutynyl)-1,2,3-triazole in 57% yield.

Chemical Reactions Analysis

Types of Reactions

Copper, (3,3-dimethyl-1-butynyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(II) complexes, while substitution reactions can yield various organocopper compounds .

Scientific Research Applications

Scientific Research Applications of Copper, (3,3-dimethyl-1-butynyl)-

Copper, (3,3-dimethyl-1-butynyl)-, also known as (3,3-Dimethyl-1-butyn-1-yl)copper, is an organocopper compound with the molecular formula C6H9CuC_6H_9Cu. This compound is characterized by a copper atom bonded to a 3,3-dimethyl-1-butynyl group and has found applications in diverse fields of scientific research.

Chemistry

Copper, (3,3-dimethyl-1-butynyl)- is used as a reagent in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura coupling. It is also involved in alkyne insertion into heterometallic M–M′ bonds, producing (aluminylalkenyl)copper compounds with differential reactivity .

Base-Free Copper-Catalyzed Azide-Alkyne Click Cycloadditions
Copper salts catalyze the 1,3-dipolar cycloaddition of benzyl azide and phenylacetylene in natural deep eutectic solvents . For example, CuSO45H2OCuSO_4\cdot 5H_2O was added to benzyl azide and phenyl acetylene in a base- and reducing agent-free deep eutectic solvent (DES) and the mixture was left to react for 72 hours at room temperature, yielding a 1,4-disubstituted cycloadduct .

Biology

This compound is studied for its potential biological activities and interactions with biomolecules. Copper(II) complexes, including those synthesized with triazolin-5-thione derivatives, have shown antibacterial effects .

Antibacterial Activity of Copper(II) Complexes
A study showed that a copper(II) complex exhibited moderate activity with minimal inhibitory concentrations (MICs) ranging from 250 µg/mL to 500 µg/mL and minimal bactericidal concentrations (MBCs) from 250 µg/mL to >1000 µg/mL against reference staphylococci, micrococci, and bacilli . The bactericidal effect was evident from the MBC/MIC ratios .

Medicine

Ongoing research explores the potential therapeutic applications of Copper, (3,3-dimethyl-1-butynyl)-, including its use in drug development.

Industry

Copper, (3,3-dimethyl-1-butynyl)- is utilized in the production of fine chemicals and as a catalyst in various industrial processes. Additionally, related compounds like (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl are used in chemical vapor deposition (CVD) and other specialized applications where cobalt complexes play a critical role .

Mechanism of Action

The mechanism by which Copper, (3,3-dimethyl-1-butynyl)- exerts its effects involves the interaction of the copper atom with various molecular targets. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows the compound to catalyze various chemical reactions and interact with biological molecules .

Comparison with Similar Compounds

Data Tables

Table 1: IR Spectral Comparison

Compound Key IR Bands (cm⁻¹) Notable Features Reference
Ag(I) 3,3-dimethyl-1-butynyl ~1,400–1,600 (broad) Carboxylate-like bands, CO₂ release
Benzyl 3,3-dimethyl-1-butynyl sulfide 738 (C-S), 1,671 (C=O) Sulfur-linked alkyne
3,3-Dimethyl-1-butyne ~2,100 (C≡C) Free alkyne stretch

Q & A

Q. What pedagogical strategies improve graduate students’ proficiency in copper-alkynyl complex research?

  • Methodological Answer : Implement problem-based learning (PBL) modules where students design experimental procedures autonomously. Use "Happy Atoms" instructional designs to model steric effects and reaction kinetics. Observational assessments and post-test evaluations quantify competency gains .

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